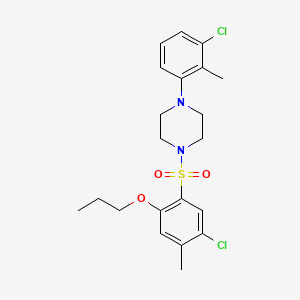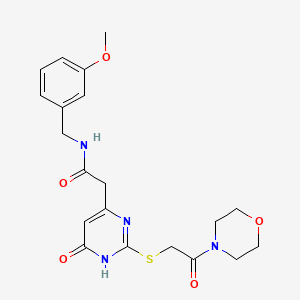
3-(Benzyloxy)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and redox potential .科学的研究の応用
Coordination Polymers and Photophysical Properties
Aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid, including compounds related to 3-(Benzyloxy)-5-chloropyridine, have been used to support a series of lanthanide coordination compounds. These compounds demonstrate significant photophysical properties, making them interesting for studies related to light harvesting and luminescence efficiency. The research on these coordination polymers reveals their potential in developing materials with specific optical properties (Sivakumar et al., 2011).
Peroxidase-Catalyzed Oxidations
The study of peroxidase-catalyzed oxidation of benzidine and related compounds, including mechanisms that could involve derivatives of this compound, helps in understanding the formation of colored products through radical and charge-transfer complex intermediates. This insight is crucial for applications in biochemistry and enzymology (Josephy et al., 1982).
Antimicrobial Activity
Research into new quinazolinone derivatives involving reactions with 3-chloro-1-benzothiophene-2-carbonyl chloride, which is structurally related to this compound, has led to the discovery of compounds with significant antibacterial and antifungal activities. This work illustrates the potential of such derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Structure-Activity Relationships
Studies on bispyridyloxybenzene and its structure-activity relationship for inducing mouse hepatic aminopyrine N-demethylase activity showcase how modifications to the molecular structure, including changes similar to the introduction of this compound, can influence biological activity. This research provides valuable insights for designing molecules with desired biological effects (Kende et al., 1985).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-5-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRNVLZDPYBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2657755.png)
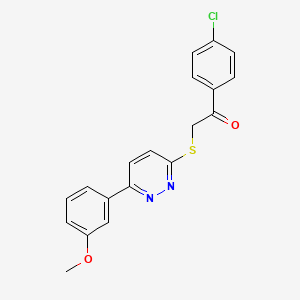
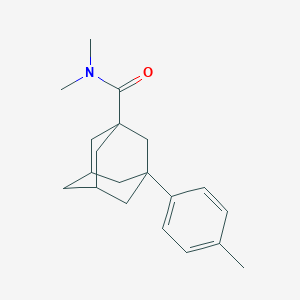
![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)
![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)

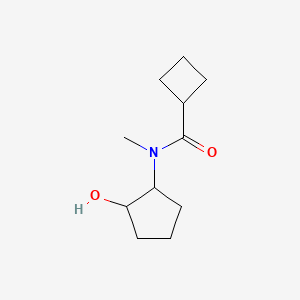
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)
